molecular formula C7H14N2O2 B1416693 2-(4-Piperidinyloxy)acetamide CAS No. 912761-65-0

2-(4-Piperidinyloxy)acetamide

Cat. No.: B1416693
CAS No.: 912761-65-0
M. Wt: 158.2 g/mol
InChI Key: RRVXIYAMTFUTCH-UHFFFAOYSA-N
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Description

2-(4-Piperidinyloxy)acetamide is an organic compound with the molecular formula C7H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of an acetamide group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Piperidinyloxy)acetamide typically involves the reaction of piperidine with acetic anhydride or acetyl chloride to form piperidine-4-acetyl chloride. This intermediate is then reacted with hydroxylamine to yield the target compound . The reaction conditions generally require a controlled environment to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Safety measures are crucial during production to handle the reactive intermediates and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Piperidinyloxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyloxy)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, the compound stabilizes EETs, which have anti-inflammatory and analgesic properties . This inhibition mechanism makes it a promising candidate for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Piperidinyloxy)acetamide stands out due to its specific structural features and the presence of the acetamide group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit soluble epoxide hydrolase with high potency differentiates it from other similar compounds, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c8-7(10)5-11-6-1-3-9-4-2-6/h6,9H,1-5H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVXIYAMTFUTCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654810
Record name 2-[(Piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-65-0
Record name 2-[(Piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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